Boc-Val-Ala-PAB-PNP is a specialized compound primarily utilized as a cleavable linker in the development of antibody-drug conjugates (ADCs). This compound facilitates the targeted delivery of cytotoxic agents to cancer cells by ensuring that the active drug is released only within the cellular environment, specifically in lysosomes where cathepsin B is present. The chemical name for Boc-Val-Ala-PAB-PNP is t-Butyloxycarbonyl-valyl-alany-(4-aminobenzyl)-(4-nitrophenyl)carbonate, and it has a CAS number of 1884578-00-0 .
This compound falls under the category of peptide linkers used in ADCs. It is classified as a cleavable linker due to its ability to release the attached drug in response to specific enzymatic activity, particularly that of cathepsin B.
The synthesis of Boc-Val-Ala-PAB-PNP typically involves solid-phase peptide synthesis techniques, which allow for the efficient assembly of peptide sequences. The process begins with the attachment of a resin-bound amino acid, followed by sequential addition of protected amino acids. The Boc (t-butyloxycarbonyl) protecting group provides stability during synthesis and can be removed under acidic conditions to expose the amine for further reactions.
Boc-Val-Ala-PAB-PNP features a complex structure characterized by:
The structural formula can be represented as follows:
The compound's molecular formula indicates it contains 12 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 5 oxygen atoms. This composition contributes to its properties as a linker in ADC applications.
Boc-Val-Ala-PAB-PNP undergoes specific reactions that facilitate its role as a linker:
During its synthesis and application, Boc-Val-Ala-PAB-PNP must maintain stability under physiological conditions until it reaches the target site where enzymatic cleavage occurs.
The mechanism of action for Boc-Val-Ala-PAB-PNP involves:
Research indicates that compounds utilizing this linker exhibit varying levels of cytotoxicity against different cancer cell lines, demonstrating its effectiveness in targeted therapy .
Relevant analyses confirm that Boc-Val-Ala-PAB-PNP maintains its integrity during storage while remaining reactive when exposed to specific enzymatic conditions .
Boc-Val-Ala-PAB-PNP is primarily used in:
The specificity and effectiveness of this linker make it a valuable tool in modern pharmaceutical development aimed at enhancing the efficacy of cancer treatments while minimizing systemic toxicity .
Cleavable linkers enable precise payload release within tumor microenvironments through three primary mechanisms:
Protease Sensitivity:Dipeptide linkers (e.g., Val-Cit, Val-Ala) are cleaved by lysosomal proteases like cathepsin B, overexpressed in cancer cells. Boc-Val-Ala-PAB-PNP incorporates Val-Ala, which exhibits comparable cleavage efficiency to Val-Cit but with reduced susceptibility to extracellular proteases, minimizing off-target activation [2] [8].
Acid-Labile Hydrolysis:Hydrazone linkers (e.g., in Mylotarg®) hydrolyze in acidic endosomes (pH 4.5–5.0). However, their instability in plasma (pH 7.4) limits therapeutic utility. Modern peptide linkers address this via enhanced plasma stability [3] [9].
Glutathione-Mediated Reduction:Disulfide linkers (e.g., in ELAHERE®) exploit elevated intracellular glutathione (GSH) in tumors. While effective, GSH variability across tumors poses challenges for consistent payload release [5] [9].
Advantages of Cleavable Linkers:
Table 1: Key Cleavable Linker Classes in Clinical ADCs
Linker Type | Cleavage Trigger | Example ADCs | Payload Released |
---|---|---|---|
Peptide (Val-Ala) | Cathepsin B | Preclinical candidates | MMAE, DM1 |
Hydrazone | Acidic pH | Mylotarg®, Besponsa® | Calicheamicin |
Disulfide | Glutathione | ELAHERE® | DM4 |
β-Glucuronide | β-Glucuronidase | Trodelvy® | SN-38 |
Peptide linkers have evolved from early hydrazone systems to sophisticated dipeptide architectures:
First-Generation Dipeptides: Val-Cit and Limitations
Val-Cit-PABC (e.g., in Adcetris®) became the gold standard due to efficient cathepsin B cleavage. However, its susceptibility to serum carboxylesterases (e.g., hCES2) causes premature payload release, increasing systemic toxicity [2] [6] [8].
Val-Ala as a Superior Alternative
Boc-Val-Ala-PAB-PNP embodies innovations addressing Val-Cit shortcomings:
Table 2: Structural Components of Boc-Val-Ala-PAB-PNP
Component | Chemical Role | Impact on ADC Performance |
---|---|---|
Boc (tert-butyloxycarbonyl) | N-terminal protecting group | Facilitates synthetic handling |
Val-Ala dipeptide | Cathepsin B substrate | Tumor-specific cleavage |
PAB (para-aminobenzyl) | Self-immolative spacer | Traceless payload release |
PNP (p-nitrophenyl ester) | Activated handle for antibody conjugation | Enables controlled DAR (drug-antibody ratio) |
Synthetic Advancements
Boc-Val-Ala-PAB-PNP (CAS 1884578-00-0) is synthesized via solid-phase peptide synthesis (SPPS):
Table 3: Chemical Synthesis of Boc-Val-Ala-PAB-PNP
Step | Reaction | Key Reagents/Conditions | Product |
---|---|---|---|
1 | Dipeptide formation | DCC, HOBt, DMF | Boc-Val-Ala-OH |
2 | PAB coupling | EDC·HCl, NHS, CH₂Cl₂ | Boc-Val-Ala-PAB-OH |
3 | PNP esterification | p-Nitrophenol, DIC, DMAP | Boc-Val-Ala-PAB-PNP |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2